molecular formula C8H13NO3 B2608310 1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one CAS No. 2305415-34-1

1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one

Cat. No. B2608310
CAS RN: 2305415-34-1
M. Wt: 171.196
InChI Key: XICIBJJNHNIQMD-RQJHMYQMSA-N
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Description

1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one, also known as DHPA, is a chemical compound with potential applications in scientific research. DHPA is a piperidine derivative that has been synthesized through various methods, including the reaction of piperidine with acrolein.

Scientific Research Applications

1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory properties, and it has been investigated as a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of 1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anticancer effects in vitro. In animal studies, this compound has been shown to reduce inflammation and pain in models of arthritis and to inhibit the growth of tumors. This compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one in lab experiments is its potential as a tool for investigating the mechanisms of inflammation and cancer. This compound has been shown to inhibit specific enzymes and signaling pathways, which could help researchers to better understand the underlying mechanisms of these diseases. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell lines, and its toxicity in vivo has not been fully investigated.

Future Directions

There are several potential future directions for research on 1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one. One direction is to investigate the potential of this compound as a treatment for diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate the potential of this compound as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate the toxicity of this compound in vivo and to determine the optimal dosage and administration route for potential therapeutic applications.

Synthesis Methods

1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one can be synthesized through the reaction of piperidine with acrolein. The reaction proceeds via a Michael addition, followed by a dehydration step. The yield of this compound can be improved by using a solvent such as ethanol and a catalyst such as p-toluenesulfonic acid.

properties

IUPAC Name

1-[(3S,4R)-3,4-dihydroxypiperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-8(12)9-4-3-6(10)7(11)5-9/h2,6-7,10-11H,1,3-5H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICIBJJNHNIQMD-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C(C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CC[C@H]([C@H](C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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